[4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride
Overview
Description
[4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of certain enzymes, making it an important tool in the study of biochemical pathways. In
Mechanism of Action
The mechanism of action of [4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride involves its ability to inhibit certain enzymes, such as monoamine oxidase. This inhibition leads to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This increase in neurotransmitter levels can have a variety of effects on physiological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride are complex and varied. Its ability to inhibit certain enzymes can have effects on neurotransmitter levels, as mentioned above. It has also been shown to have antioxidant properties, which may have implications for the treatment of certain diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using [4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying biochemical pathways and the effects of neurotransmitters on physiological processes. However, its potency can also be a limitation, as it may have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for research involving [4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride. One area of research could be the development of more selective enzyme inhibitors that could be used in combination with this compound to better understand the effects of specific enzymes on physiological processes. Additionally, research could focus on the potential therapeutic applications of this compound, such as its antioxidant and anti-inflammatory properties. Finally, research could explore the potential toxic effects of this compound, as its potency as an enzyme inhibitor could have unintended consequences in vivo.
Conclusion:
In conclusion, [4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride is a potent enzyme inhibitor that has been widely used in scientific research. Its ability to affect neurotransmitter levels and have antioxidant and anti-inflammatory effects make it a useful tool for studying biochemical pathways and the effects of neurotransmitters on physiological processes. However, its potency can also be a limitation, and future research should focus on developing more selective enzyme inhibitors and exploring its potential therapeutic and toxic effects.
Scientific Research Applications
[4-(dimethylamino)benzyl](4-methoxybenzyl)amine hydrochloride has been used in a variety of scientific research applications. It is a potent inhibitor of certain enzymes, such as monoamine oxidase, making it an important tool in the study of biochemical pathways. It has also been used in the study of neurotransmitters and their role in various physiological processes.
properties
IUPAC Name |
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.ClH/c1-19(2)16-8-4-14(5-9-16)12-18-13-15-6-10-17(20-3)11-7-15;/h4-11,18H,12-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVRKTWOMSESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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